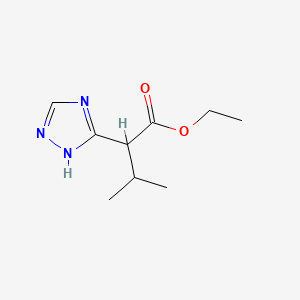

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate is a chemical compound with the CAS Number: 1518749-27-3 . It has a molecular weight of 197.24 and is typically stored at room temperature . The compound is in powder form .

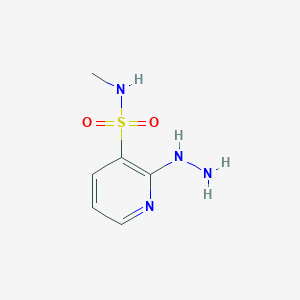

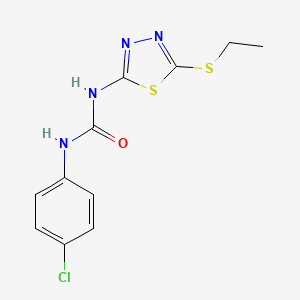

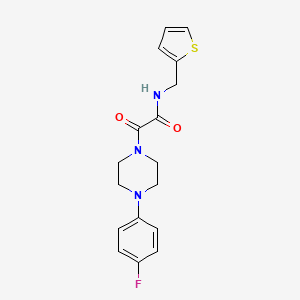

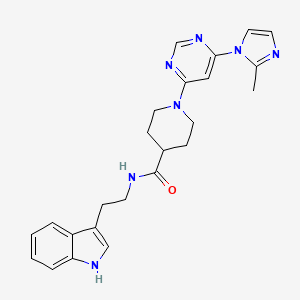

Molecular Structure Analysis

The InChI Code for this compound is1S/C9H15N3O2/c1-4-14-9(13)7(6(2)3)8-10-5-11-12-8/h5-7H,4H2,1-3H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 130-131 degrees Celsius .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Research into similar compounds often focuses on synthetic methodologies that enable the creation of complex molecules for various applications. For instance, the study by Zhu et al. (2003) demonstrates the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions to synthesize tetrahydropyridines, highlighting the importance of innovative synthetic routes in accessing highly functionalized structures for potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Biofuel and Biocommodity Chemical Production

The conversion of chemical precursors into biofuels and biocommodity chemicals represents a significant area of research. For example, Ghiaci et al. (2014) investigated the production of 2-butanol and its chemical precursor butanone from meso-2,3-butanediol, demonstrating the potential of biochemical pathways in creating sustainable energy sources (Ghiaci, Norbeck, & Larsson, 2014).

Catalysis and Reactivity

Catalysis plays a crucial role in enhancing the efficiency of chemical reactions. The study by Hu & Lambla (1994) on the transesterification of ethylene and alkyl acrylate copolymers illustrates the impact of catalysis on the reactivity and product distribution of chemical processes, which is essential for the development of new materials and chemicals (Hu & Lambla, 1994).

Propiedades

IUPAC Name |

ethyl 3-methyl-2-(1H-1,2,4-triazol-5-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)7(6(2)3)8-10-5-11-12-8/h5-7H,4H2,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUOWHGAIJFPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=NN1)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)

![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)

![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)